(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid can be achieved through multiple methods. A notable approach involves the preparation from 3,3,3-trifluoropropene, through a series of steps leading to racemic 2-trifluoromethyl-3-hydroxypropionic acid, followed by enantioselective resolution to isolate the (R)- and (S)-enantiomers. This process showcases the compound's accessibility for industrial and research purposes (Preparation of (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic Acid, CHIMIA, 1996).
Molecular Structure Analysis
The molecular structure of (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid reveals a compact and electronegative framework due to its fluorine atoms. The O=C—C—O(H) torsion angle and the crystal packing underscore the molecule's structural rigidity and the influence of fluorine on its stereochemistry. This aspect is crucial for understanding its reactivity and interactions in chemical environments (rac-3,3,3-Trifluorolactic acid, Acta Crystallographica Section E, 2013).
Chemical Reactions and Properties
Chemically, (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid participates in reactions reflective of its functional groups. Its fluorine atoms contribute to its reactivity, making it a valuable building block for further chemical modifications. The compound's ability to undergo enantioselective hydrolysis and other reactions emphasizes its versatility in synthetic chemistry (Efficient preparation of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, Journal of Molecular Catalysis B-enzymatic, 2014).
Scientific Research Applications
Crystallography
- (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid, a fluorinated derivative of lactic acid, has been studied in crystallography. The compound forms sheets in the crystal via O—H⋯O hydrogen bonds and C—H⋯O contacts (Gerber & Betz, 2013).
Biotransformation and Environmental Science
- The biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant, has been studied, revealing metabolites including N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine and S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acid in rabbits (Schuster et al., 2010).
Enzymatic and Chemical Synthesis
- Enzymatic synthesis utilizing microorganisms for producing enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid has been researched, highlighting the potential of biocatalysis in synthesizing such compounds (Fuhshuku et al., 2014).
Biochemistry and Pharmaceutical Applications
- The compound has been used in the synthesis of pharmaceutical intermediates, such as enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids, essential for the production of certain drugs (Wu et al., 2017).
Material Science
- Research in material science has explored the utilization of similar compounds in the production of valuable chemicals like 3-hydroxypropanoic acid, which can be used in bioplastic production (Jers et al., 2019).
Coordination Chemistry
- Studies in coordination chemistry have looked at the complexation of vanadium(V) with α-hydroxycarboxylic acids, providing insights into potential applications in fields like catalysis and materials science (Tracey, 2003).
properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-PVQJCKRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
CAS RN |
121250-04-2 | |
Record name | (2R)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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